Foreword: The Emergence of a Lignin-Derived Building Block
Foreword: The Emergence of a Lignin-Derived Building Block
An In-depth Technical Guide to 4-Hydroxy-3,5-dimethoxybenzonitrile (Syringonitrile)
In the landscape of modern chemistry, the pursuit of sustainable and versatile molecular scaffolds is paramount. 4-Hydroxy-3,5-dimethoxybenzonitrile, commonly known as syringonitrile, emerges as a compound of significant interest, situated at the intersection of renewable feedstocks and high-value chemical synthesis. Derived from syringaldehyde, a natural product obtainable from lignin, this molecule offers a unique combination of functional groups that make it an invaluable intermediate for researchers, particularly in drug development and materials science. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental data.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all subsequent research. Syringonitrile is a substituted benzonitrile featuring a phenolic hydroxyl group and two methoxy groups, which dictate its chemical behavior and potential applications.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-hydroxy-3,5-dimethoxybenzonitrile | [1] |
| Common Synonyms | Syringonitrile, 4-Cyano-2,6-dimethoxyphenol | [1] |
| CAS Number | 72684-95-8 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C#N | [1] |
The molecular architecture, with the electron-withdrawing nitrile group para to the electron-donating hydroxyl group and flanked by two methoxy groups, creates a distinct electronic and steric environment that influences its reactivity and intermolecular interactions.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, from reaction setups to formulation and delivery systems.
Table 2: Key Physicochemical Data for 4-Hydroxy-3,5-dimethoxybenzonitrile
| Property | Value | Reference |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Data not consistently available; related compounds are often white to light brown crystalline powders. | [2][3] |
| Melting Point | 123-127 °C (for the related 4-hydroxy-3,5-dimethylbenzonitrile) | [3] |
| Solubility | Data not explicitly detailed; the presence of a hydroxyl group suggests some polarity, while the aromatic ring provides nonpolar character. | |
| XLogP3-AA (Computed) | 1.4 | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment. The key functional groups of syringonitrile give rise to a characteristic spectral fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the two aromatic protons, a singlet for the six protons of the two equivalent methoxy groups, and a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the nitrile carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the methoxy carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the functional groups. Characteristic absorption bands would be observed for the O-H stretch of the phenol (typically broad, ~3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (strong, sharp peak around 2220-2240 cm⁻¹), C-O stretches for the methoxy and phenol groups, and various C-H and C=C stretches from the aromatic ring.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z corresponding to 179.17.[1]
Synthesis, Reactivity, and Rationale
The utility of syringonitrile as a chemical intermediate is rooted in its accessible synthesis from renewable resources and the versatile reactivity of its functional groups.
Synthesis from Lignin-Derived Aldehyde
A primary and sustainable route to syringonitrile involves the direct conversion of syringaldehyde. This process, often referred to as nitrilation, is advantageous as it utilizes a readily available bio-based feedstock.[4][5]
Experimental Workflow: Conceptual Synthesis of Syringonitrile
-
Starting Material: Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is selected as the precursor. It is a component of lignin, making it a sustainable choice.
-
Reagent Selection: A common method involves reaction with a source of nitrogen, such as hydroxylamine hydrochloride, often in a suitable solvent like aqueous acetic acid or DMF.[4][6] The choice of an aqueous acid solution represents a more environmentally benign approach.[4]
-
Reaction Mechanism (Conceptual): The aldehyde first reacts with hydroxylamine to form an oxime intermediate. Subsequent dehydration of the oxime, often promoted by heat or a dehydrating agent, yields the nitrile group.
-
Work-up and Purification: After the reaction is complete, the product is typically isolated through extraction and purified by recrystallization. The high purity of the resulting product often makes further chromatographic purification unnecessary, which is a significant advantage for scalability.[4]
Caption: Conceptual workflow for the synthesis of Syringonitrile.
Chemical Reactivity: A Trifunctional Scaffold
The synthetic value of syringonitrile lies in the distinct reactivity of its three key components:
-
Phenolic Hydroxyl Group (-OH): This group is acidic and can be readily deprotonated. It is a prime site for etherification and esterification reactions, allowing for the attachment of a wide variety of other molecular fragments. This is a common strategy in drug development to modify solubility and binding properties.
-
Nitrile Group (-C≡N): The nitrile is a highly versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid.
-
Reduced to a primary amine.
-
Participate in cycloaddition reactions . This versatility allows for its conversion into other critical functional groups needed for building complex molecular targets.[7]
-
-
Aromatic Ring: The benzene ring is electron-rich due to the donating effects of the hydroxyl and methoxy groups. It can undergo electrophilic aromatic substitution , although the positions of substitution are directed by the existing groups.
Applications in Drug Development and Materials Science
The unique structural features of syringonitrile make it a valuable precursor in several advanced scientific fields.
Role in Pharmaceutical Research
The nitrile group is a well-established "pharmacophore" in medicinal chemistry.[8] Its incorporation into drug candidates, often via intermediates like syringonitrile, is a deliberate strategic choice for several reasons:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group and enabling strong binding to protein targets.[8][9] This is crucial for achieving high potency and selectivity.
-
Metabolic Stability: The nitrile group is robust and generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug by increasing its half-life.[8][9]
-
Modulation of Physicochemical Properties: Introducing a polar nitrile group can alter a molecule's solubility, lipophilicity, and bioavailability, allowing chemists to fine-tune its properties for optimal therapeutic effect.[8][9]
-
Bioisostere: The nitrile can serve as a bioisostere for other functional groups, such as halogens or a carbonyl group, providing an alternative chemical structure while maintaining or improving biological activity.[8][9]
Derivatives of related benzonitriles are found in drugs targeting a wide range of conditions, including cancer and cardiovascular diseases, highlighting the importance of this chemical class.[8][10]
Lignin-Inspired Advanced Polymers
Beyond pharmaceuticals, syringonitrile is a promising monomer for creating sustainable, high-performance polymers. Research has shown that polymethacrylates derived from syringonitrile exhibit exceptionally high glass transition temperatures (Tg) of up to 238 °C and are thermally stable at temperatures exceeding 300 °C.[4][5]
The high polarity of the nitrile group contributes to strong intermolecular forces within the polymer chains, leading to enhanced thermal properties and solvent resistance.[4] This makes these bio-based plastics potential replacements for fossil-fuel-derived engineering plastics in applications requiring high durability and heat resistance.[5][11]
Safety and Handling
Understanding the hazards associated with a chemical is non-negotiable for safe laboratory practice. Based on aggregated GHS data, 4-hydroxy-3,5-dimethoxybenzonitrile requires careful handling.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Statement |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment (Long-term) | 3 | H412: Harmful to aquatic life with long lasting effects |
Source:[1]
Handling Protocols:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill & Disposal: Avoid release to the environment.[1] Collect spills mechanically and dispose of waste in accordance with local, state, and federal regulations.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1]
Conclusion
4-Hydroxy-3,5-dimethoxybenzonitrile (syringonitrile) stands out as a highly valuable and sustainable chemical intermediate. Its synthesis from lignin-derived precursors aligns with the principles of green chemistry, while its trifunctional nature provides a versatile platform for complex molecular design. For researchers in drug discovery, its nitrile group offers a strategic tool to enhance binding affinity and optimize pharmacokinetic profiles. For materials scientists, it is a gateway to novel, bio-based polymers with superior thermal properties. A thorough understanding of its properties, reactivity, and safety is essential for unlocking its full potential in these innovative fields.
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